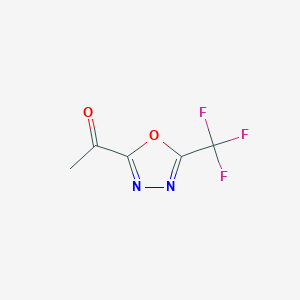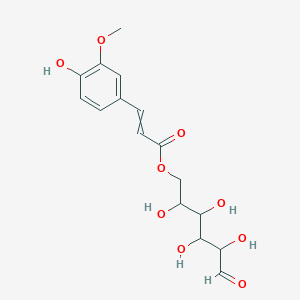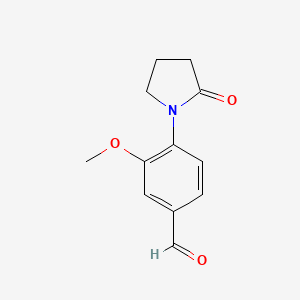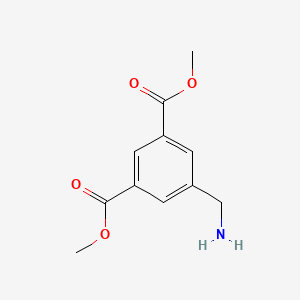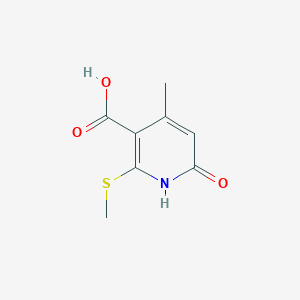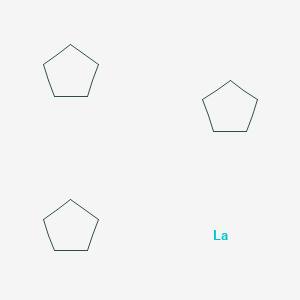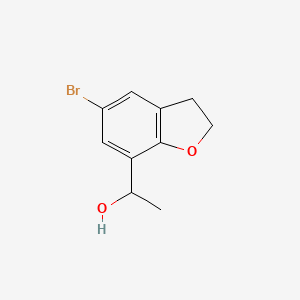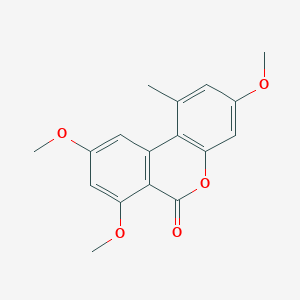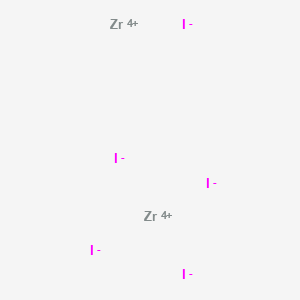
Dizirconium(4+) pentaiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dizirconium(4+) pentaiodide is a chemical compound consisting of two zirconium ions with a +4 charge each, coordinated with five iodide ions. This compound is of interest due to its unique structural and chemical properties, which make it a subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dizirconium(4+) pentaiodide typically involves the reaction of zirconium tetrachloride with potassium iodide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2 ZrCl4+5KI→Zr2I5+4KCl
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Dizirconium(4+) pentaiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Substitution: Iodide ions can be substituted with other halides or ligands under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using other halide salts like sodium chloride or bromide.
Major Products:
Oxidation: Higher oxidation state zirconium compounds.
Reduction: Lower oxidation state zirconium species.
Substitution: Compounds with different halide ligands.
Applications De Recherche Scientifique
Dizirconium(4+) pentaiodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium-based compounds and materials.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including catalysts and electronic components.
Biology and Medicine:
Industry: It is used in the production of specialized coatings and as a component in certain types of batteries and fuel cells.
Mécanisme D'action
The mechanism of action of dizirconium(4+) pentaiodide involves its ability to interact with various molecular targets and pathways. The compound’s high reactivity allows it to participate in a range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its interactions with biological molecules are being studied to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Zirconium(IV) iodide (ZrI4): A simpler compound with a single zirconium ion coordinated with four iodide ions.
Hafnium(IV) iodide (HfI4): Similar to zirconium(IV) iodide but with hafnium instead of zirconium.
Titanium(IV) iodide (TiI4): Another group IV metal iodide with similar properties.
Uniqueness: Dizirconium(4+) pentaiodide is unique due to its dimeric structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
I5Zr2+3 |
|---|---|
Poids moléculaire |
816.97 g/mol |
Nom IUPAC |
zirconium(4+);pentaiodide |
InChI |
InChI=1S/5HI.2Zr/h5*1H;;/q;;;;;2*+4/p-5 |
Clé InChI |
QKDDLQQSDZRMIV-UHFFFAOYSA-I |
SMILES canonique |
[Zr+4].[Zr+4].[I-].[I-].[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




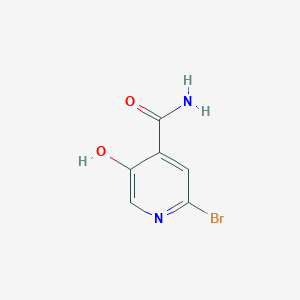
![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)

